molecular formula C27H30O16 B150438 Panasenoside CAS No. 31512-06-8

Panasenoside

Cat. No.: B150438
CAS No.: 31512-06-8
M. Wt: 610.5 g/mol
InChI Key: LKZDFKLGDGSGEO-PABQPRPFSA-N
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Mechanism of Action

Target of Action

Panasenoside is a flavonoid isolated from Lilium pumilum DC . The primary target of this compound is the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the intestines.

Mode of Action

This compound exhibits inhibitory activity against α-glucosidase . By binding to this enzyme, this compound prevents it from breaking down complex carbohydrates. This inhibition can slow down carbohydrate digestion, reducing the rate at which glucose is absorbed into the bloodstream.

Pharmacokinetics

This compound exhibits certain pharmacokinetic properties. After intravenous administration in rats, the area under the curve (AUC) was found to be 160.8 ± 13.0 and 404.9 ± 78.0 ng/mL*h for doses of 2 mg/kg and 10 mg/kg, respectively . The half-life (t1/2) was 3.2 ± 1.2 and 4.6 ± 1.7 hours, and clearance (CL) was 10.0 ± 2.0, and 21.4 ± 2.0 L/h/kg for the same doses . These findings suggest that this compound is rapidly distributed and metabolized in the body.

Result of Action

The tissue distribution results indicated that this compound diffuses rapidly and widely into major organs . The level of this compound was highest in the liver, followed by the kidney, lung, and spleen . The overwhelming accumulation in the liver suggests that the liver is responsible for the extensive metabolism of this compound .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, far-infrared irradiation (FIR) treatment has been shown to increase the amounts of bioactive compounds in ginseng leaves, including this compound . This suggests that certain processing methods can enhance the bioavailability and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Panasenoside exhibits inhibitory activity against α-glucosidase , an enzyme that plays a crucial role in carbohydrate metabolism.

Cellular Effects

The tissue distribution results of this compound in mice indicate that it diffuses rapidly and widely into major organs . The level of this compound was highest in the liver, followed by the kidney, lung, and spleen . This suggests that this compound may have broad effects on cellular processes across various types of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, the pharmacokinetics of this compound metabolism right after intravenous administration and the pharmacokinetic profile of this compound in rats were characterized . This contributes to a deeper understanding of the pharmacological features of this compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study involving Sprague-Dawley rats, different effects were observed after intravenous administration of 2 mg/kg and 10 mg/kg of this compound .

Metabolic Pathways

This compound is involved in the metabolic pathway of α-glucosidase . By inhibiting this enzyme, this compound may affect the metabolic flux or metabolite levels associated with carbohydrate metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues. In mice, it was found to diffuse rapidly and widely into major organs . The highest level of this compound was found in the liver, indicating that the liver may play a significant role in the transport and distribution of this compound .

Subcellular Localization

Given its wide distribution in various organs and its interaction with α-glucosidase, it is likely that this compound may be localized in areas of the cell where this enzyme is present .

Preparation Methods

Synthetic Routes and Reaction Conditions: Panasenoside can be synthesized through the glycosylation of kaempferol. The process involves the reaction of kaempferol with glucose and galactose under specific conditions to form the glycoside bond. The reaction typically requires the presence of a catalyst and is carried out in an organic solvent .

Industrial Production Methods: Industrial production of this compound often involves extraction from ginseng leaves. The leaves are subjected to processes such as drying, grinding, and solvent extraction. The extract is then purified using chromatographic techniques to isolate this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific glycosylation pattern, which imparts distinct pharmacological properties. Its presence in ginseng leaves and its role in traditional medicine further highlight its uniqueness compared to other flavonoids .

Properties

IUPAC Name

3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c28-7-14-17(33)20(36)22(38)26(40-14)43-25-21(37)18(34)15(8-29)41-27(25)42-24-19(35)16-12(32)5-11(31)6-13(16)39-23(24)9-1-3-10(30)4-2-9/h1-6,14-15,17-18,20-22,25-34,36-38H,7-8H2/t14-,15-,17-,18+,20+,21+,22-,25-,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZDFKLGDGSGEO-PABQPRPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317852
Record name Panasenoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31512-06-8
Record name Panasenoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31512-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Panasenoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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